REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[CH3:24][CH2:25][OH:26].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[OH:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[CH3:24][CH2:25][OH:26].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[OH:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[CH3:24][CH2:25][OH:26].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[OH:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[CH3:24][CH2:25][OH:26].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[OH:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[CH3:24][CH2:25][OH:26].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:13][C:14]1([CH3:15])[CH:16]2[CH2:17][CH2:18][C:19]1([CH3:20])[CH:21]([OH:22])[CH2:23]2.[OH:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C2CCC1(C)C(O)C2
|
Name
|
|
Type
|
product
|
Smiles
|
CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |